2-Chloro-7-methylbenzo[d]oxazole
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Overview
Description
2-Chloro-7-methylbenzo[d]oxazole (C7MBO) is a heterocyclic aromatic compound that is part of the oxazole family. Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of 2-Chloro-7-methylbenzo[d]oxazole involves oxidative addition to metal complexes. This process involves N-protonation to yield compounds with NH, NMe-substituted NHC ligands. There are also complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 .Molecular Structure Analysis
Oxazoles, including 2-Chloro-7-methylbenzo[d]oxazole, are known for their wide range of applications in the fields of chemistry, biochemistry, and medicine. They are important heterocyclic nuclei that have a wide spectrum of biological activities .Chemical Reactions Analysis
Oxazoles undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions include a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, including “2-chloro-7-methyl-1,3-benzoxazole”, have been found to exhibit significant antimicrobial activity. They have been tested against various Gram-positive and Gram-negative bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and fungal strains like Candida albicans and Aspergillus niger .
Anticancer Activity
These compounds have also shown promising results in the field of cancer research. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line and some of them have shown better anticancer activity compared to the standard drug 5-fluorouracil .
Anti-inflammatory Effects
Benzoxazole derivatives are known for their anti-inflammatory effects . This makes them potential candidates for the development of new drugs for the treatment of inflammatory diseases.
Antifungal Activity
Apart from their antibacterial properties, benzoxazole derivatives also exhibit antifungal activity . They have been tested against fungal strains like Candida albicans and Aspergillus niger.
Synthesis of NHC Complexes
“2-Chloro-7-methylbenzo[d]oxazole” has been used in the synthesis of NHC (N-heterocyclic carbene) complexes through oxidative addition to metal complexes. This process involves N-protonation to yield compounds with NH, NMe-substituted NHC ligands.
Anticonvulsant Function
Benzoxazole derivatives have been found to exhibit anticonvulsant function . This makes them potential candidates for the development of new drugs for the treatment of convulsive disorders.
Antioxidant Effects
Benzoxazole derivatives are known for their antioxidant effects . This makes them potential candidates for the development of new drugs for the treatment of diseases caused by oxidative stress.
Industrial Applications
Due to their wide range of biological activities, benzoxazole derivatives are also used in various industrial applications . They are used as starting materials for different mechanistic approaches in drug discovery.
Mechanism of Action
Target of Action
2-Chloro-7-methyl-1,3-benzoxazole, also known as 2-Chloro-7-methylbenzo[d]oxazole or 2-Chloro-7-methylbenzoxazole, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer activities . The primary targets of 2-Chloro-7-methyl-1,3-benzoxazole are likely to be similar to those of other benzoxazole derivatives .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been found to inhibit various biochemical pathways, leading to their wide spectrum of pharmacological activities .
Result of Action
The molecular and cellular effects of 2-Chloro-7-methyl-1,3-benzoxazole’s action are likely to vary depending on the specific target and biochemical pathway involved. For example, benzoxazole derivatives have been found to exhibit antimicrobial activity by inhibiting the growth of various bacterial and fungal species . They have also been found to exhibit anticancer activity by inhibiting the growth of cancer cells .
properties
IUPAC Name |
2-chloro-7-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMVIUOSPZWDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methylbenzo[d]oxazole | |
CAS RN |
1378633-00-1 |
Source
|
Record name | 2-chloro-7-methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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